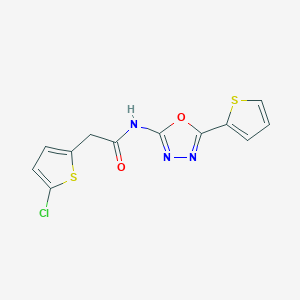

2-(5-chlorothiophen-2-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

CAS No.: 921840-82-6

Cat. No.: VC6009526

Molecular Formula: C12H8ClN3O2S2

Molecular Weight: 325.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921840-82-6 |

|---|---|

| Molecular Formula | C12H8ClN3O2S2 |

| Molecular Weight | 325.79 |

| IUPAC Name | 2-(5-chlorothiophen-2-yl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C12H8ClN3O2S2/c13-9-4-3-7(20-9)6-10(17)14-12-16-15-11(18-12)8-2-1-5-19-8/h1-5H,6H2,(H,14,16,17) |

| Standard InChI Key | WUOTUCLXDFBHTJ-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(S3)Cl |

Introduction

2-(5-Chlorothiophen-2-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes both thiophene and oxadiazole rings. This compound has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in antitumor and antimicrobial assays.

Synthesis Methods

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves reactions between various precursors. A common method includes the reaction of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine with chloroacetyl chloride in a suitable solvent such as dioxane. This reaction leads to the formation of the acetamide derivative through nucleophilic substitution mechanisms.

Biological Activities

This compound exhibits significant biological activity, particularly in antitumor and antimicrobial assays. Studies have shown that derivatives containing oxadiazole and thiophene moieties can induce apoptosis in cancer cells and demonstrate antibacterial properties against various pathogens. The mechanism of action is believed to involve interference with cellular signaling pathways and the induction of oxidative stress in target cells.

Applications in Medicinal Chemistry

The applications of 2-(5-chlorothiophen-2-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide are primarily found in medicinal chemistry as potential therapeutic agents. Its antitumor and antimicrobial activities make it a candidate for drug development targeting various diseases. Additionally, compounds with similar structures are explored for their roles in agricultural chemistry as pesticides or herbicides due to their biological activity against pests.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biomolecules such as enzymes and receptors. Preliminary studies suggest that it can interact with caspases and other proteins involved in apoptosis pathways, indicating its potential as an anticancer agent. Further research is needed to elucidate the exact mechanisms of interaction and the resultant biological effects.

Comparison with Similar Compounds

Several compounds share structural features with 2-(5-chlorothiophen-2-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-methoxyphenyl)-1,3,4-oxadiazole | Contains methoxy group instead of chlorine | Antitumor activity |

| 5-(3-chlorothiophen-2-yloxy)-1,3,4-thiadiazole | Contains thiophene and thiadiazole rings | Antimicrobial properties |

| N-(5-bromothiophen-2-yloxy)-acetamide | Bromine substitution on thiophene | Potentially enhanced biological activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume